5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This specific compound features a dichlorophenyl group and a thiol functional group, enhancing its potential applications in medicinal chemistry. The compound has garnered attention due to its antifungal and antibacterial properties, making it a candidate for further research in pharmacology.
The compound is synthesized through various methods involving the reaction of substituted benzoic acids with thiocarbohydrazide, followed by the condensation with aromatic aldehydes. Research articles have documented its synthesis and evaluation of biological activities, highlighting its significance in the field of organic chemistry and pharmacology .
5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol is classified under:
The synthesis of 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves two main steps:
The yield of the final product can vary based on reaction conditions but has been reported to be around 76% in some studies. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular formula for 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol is . The structure consists of:
Key structural data includes:
Spectroscopic data confirm the presence of functional groups:
5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol can participate in various chemical reactions typical for triazoles:
The reactivity of the compound can be influenced by the electron-withdrawing nature of the dichlorophenyl group which stabilizes certain intermediates during reactions .
The biological activity of 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol primarily involves its interaction with microbial enzymes or cellular components:
In vitro studies have shown promising results against various bacterial and fungal strains, indicating its potential as an antimicrobial agent .
Physical characterization techniques such as thin-layer chromatography (TLC) are used to assess purity while spectroscopic methods provide insights into functional groups present .
5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol has several scientific uses:
Research continues to evaluate its full potential in therapeutic applications and further modifications may lead to more effective derivatives .
The 1,2,4-triazole nucleus, a five-membered heterocycle featuring three nitrogen atoms (molecular formula C₂H₃N₃), represents a privileged scaffold in rational drug design due to its exceptional physicochemical versatility. This ring system exhibits tautomerism, predominantly favoring the 1H-form over the 4H-form due to lower energy stability [5]. Its structural attributes—including high dipole moment (4.1–4.8 D), hydrogen-bonding capacity (both as donor and acceptor), and metabolic stability—enable optimal interactions with biological targets. These properties facilitate diverse pharmacological actions, positioning 1,2,4-triazoles as critical pharmacophores in >20 approved drugs.
Table 1: Clinically Approved 1,2,4-Triazole-Based Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Key Target/Mechanism | Triazole Role |
---|---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) inhibitor | Heme-coordination via triazole N4 |
Ribavirin | Antiviral | RNA polymerase inhibitor | Mimics nucleoside bases |
Anastrozole | Anticancer (breast) | Aromatase inhibitor | Coordinates heme iron in CYP19A1 |
Rizatriptan | Antimigraine | 5-HT₁B/₁D receptor agonist | Bioisostere for indole/amide functionalities |
Alprazolam | Anxiolytic | GABAₐ receptor modulator | Enhances metabolic stability vs. imidazole |
The scaffold’s rigidity permits precise spatial orientation of pharmacophoric groups, while its balanced lipophilicity (logP ~0.4–2.1) enhances membrane permeability. In antimicrobial contexts, the triazole ring frequently serves as a zinc-binding group (e.g., in metallo-β-lactamase inhibition) or disrupts folate biosynthesis via dihydrofolate reductase (DHFR) binding [5] [8]. For 5-(2,4-dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol, the triazole core anchors electronic delocalization with the thiol group, enabling nucleophilic attack on microbial enzymes [3] [7].
Halogenation—particularly with chlorine at ortho and para positions—dramatically elevates the bioactivity of triazole derivatives through multifaceted mechanisms. The 2,4-dichlorophenyl moiety in 5-(2,4-dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol exemplifies this strategy:
Table 2: Impact of Phenyl Substitution Patterns on Triazole Antimicrobial Activity
Substituent Pattern | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) | Key Interactions |
---|---|---|---|
Unsubstituted phenyl | 32–64 (S. aureus) | 64–128 (C. albicans) | Weak π-stacking; rapid metabolism |
4-Chlorophenyl | 8–16 | 16–32 | Enhanced hydrophobic contact |
2,4-Dichlorophenyl | 1–4 | 4–8 | Optimal steric/electronic fit for enzyme sites |
2,4,6-Trichlorophenyl | 4–8 | 8–16 | Reduced solubility limits bioavailability |
SAR studies indicate that 2,4-dichloro substitution maximizes target affinity while maintaining solubility—critical for compounds like 5-(2,4-dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol [3] [5].
Thiol-bearing triazoles emerged in the 1980s as structural mimics of penicillins’ thiazolidine-thiol moiety, aiming to overcome β-lactamase-mediated resistance. Early prototypes like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1985) showed modest activity but validated thiol-triazole conjugation as a viable strategy . Key milestones include:
Table 3: Evolution of Key Thiol-Functionalized Triazole Antimicrobial Agents
Time Period | Prototype Compound | Target Pathogens | Innovation |
---|---|---|---|
1985–1995 | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus, E. coli | First-generation thiol-triazole conjugates |
1995–2005 | 5-(4-Fluorophenyl)-3-mercapto-1,2,4-triazole | Candida spp., Aspergillus | Halogen incorporation for CYP450 inhibition |
2005–2015 | 4-Allyl-5-(2,4-dichloro-phenyl)-4H-1,2,4-triazole-3-thiol | MRSA, VRE | Allyl group for reduced cytotoxicity |
2015–Present | Ciprofloxacin-triazole-thiol hybrids | MDR Gram-negatives | Dual-targeting (gyrase + DHFR) inhibition |
Modern derivatives like 5-(2,4-dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol leverage these historical advances, combining optimized halogen placement with thiol-mediated enzyme inactivation [3] [6].
Comprehensive Compound Table
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: